molecular formula C11H9F3N4O4S B2671124 N-methyl-4-nitro-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazol-3-amine CAS No. 318517-46-3

N-methyl-4-nitro-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazol-3-amine

Cat. No.: B2671124
CAS No.: 318517-46-3
M. Wt: 350.27
InChI Key: BNUVFXSKCARCJU-UHFFFAOYSA-N
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Description

“N-methyl-4-nitro-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazol-3-amine” is a chemical compound with the molecular formula C11H9F3N4O4S. It has a molecular weight of 350.28 . The compound is used in various chemical reactions due to its unique physicochemical properties .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H9F3N4O4S/c1-15-10-9 (18 (19)20)6-17 (16-10)23 (21,22)8-4-2-3-7 (5-8)11 (12,13)14/h2-6H,1H3, (H,15,16) . This code provides a detailed representation of the compound’s molecular structure.

Scientific Research Applications

Reactivity and Synthesis Studies

  • Synthesis and Reactivity of Trinitropyrazole Derivatives : A study by Dalinger et al. (2013) explored the synthesis and reactivity of trinitropyrazole derivatives, including N-methyl-3,4,5-trinitropyrazole. They found that these compounds react with various nucleophiles, showing potential for chemical synthesis applications (Dalinger et al., 2013).

  • Novel Compounds with Pesticidal Activity : Borys et al. (2012) synthesized tribromomethyl phenyl sulfone derivatives, potentially including structures similar to the compound , showing potential applications in the development of novel pesticides (Borys et al., 2012).

Bioactive Compound Studies

  • Antitumor, Antifungal, and Antibacterial Pharmacophore Sites : Research by Titi et al. (2020) on pyrazole derivatives, including a focus on the biochemical properties, identified antitumor, antifungal, and antibacterial pharmacophore sites, indicating potential medical applications (Titi et al., 2020).

  • Microbially Mediated Abiotic Transformation Products : Nödler et al. (2012) investigated the transformation products of sulfamethoxazole, a sulfonamide drug, under denitrifying conditions. The study provided insights into the behavior of similar aromatic amine compounds in environmental contexts (Nödler et al., 2012).

Material Science and Polymer Research

  • Fluorinated Polyamides : Shockravi et al. (2009) synthesized novel fluorinated polyamides based on aromatic bis(ether amine) compounds, indicating potential applications in materials science, especially in creating polymers with unique properties (Shockravi et al., 2009).

  • Polymer-Supported Quenching Reagents : A study by C. and Hodges (1997) involved the use of polymer-supported derivatives of tris(2-aminoethyl)amine and methyl isocyanate, which could be relevant to the study of compounds like N-methyl-4-nitro-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazol-3-amine in the context of parallel purification in combinatorial chemistry (C. and Hodges, 1997).

Corrosion Inhibition and Electrochemistry

  • Inhibitive Properties for Acidic Iron Corrosion : Babić-Samardžija et al. (2005) explored the use of heterocyclic diazoles as corrosion inhibitors for iron, which may include compounds structurally similar to the compound , showing its potential application in corrosion inhibition (Babić-Samardžija et al., 2005).

  • Electrochemical Oxidation of Primary Amine in Ionic Liquid Media : Ghilane et al. (2010) investigated the electrochemical oxidation of primary amines in ionic liquid media, which could be relevant for understanding the electrochemical properties of similar compounds (Ghilane et al., 2010).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

The compound and its derivatives have found applications in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names, and several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .

Properties

IUPAC Name

N-methyl-4-nitro-1-[3-(trifluoromethyl)phenyl]sulfonylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N4O4S/c1-15-10-9(18(19)20)6-17(16-10)23(21,22)8-4-2-3-7(5-8)11(12,13)14/h2-6H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNUVFXSKCARCJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NN(C=C1[N+](=O)[O-])S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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